REACTION_SMILES
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[CH3:3][CH2:4][OH:5].[Cl-:1].[Fe:24].[NH4+:2].[OH2:25].[o:6]1[c:7](-[c:11]2[cH:12][c:13]([N+:21]([O-:22])=[O:23])[c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20]2)[cH:8][cH:9][cH:10]1>>[o:6]1[c:7](-[c:11]2[cH:12][c:13]([NH2:21])[c:14]([C:15](=[O:16])[O:17][CH3:18])[cH:19][cH:20]2)[cH:8][cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O
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Name
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COC(=O)c1ccc(-c2ccco2)cc1[N+](=O)[O-]
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Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2ccco2)cc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
|
COC(=O)c1ccc(-c2ccco2)cc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |